Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate
Description
Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate is a cyclopropane-containing ester derivative featuring both hydroxy and aminomethyl substituents. Cyclopropane rings are known for their strain-induced reactivity, and the presence of polar functional groups (hydroxy, amino) may enhance solubility or biological activity .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate |
InChI |
InChI=1S/C7H13NO3/c1-11-6(10)5(9)7(4-8)2-3-7/h5,9H,2-4,8H2,1H3 |
InChI Key |
IUFKCRARUYVYPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1(CC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Cyclopropylglycine Derivatives
A common starting point is the amino acid derivative cyclopropylglycine, which undergoes esterification to form methyl esters. Two main reagents are used:
Thionyl chloride in anhydrous methanol : This method converts (S)-cyclopropylglycine to its methyl ester hydrochloride salt with a yield of approximately 62%. The reaction is typically performed at 0–20 °C, followed by reflux for 4 hours. After cooling, the product is isolated by concentration and washing with acetone to yield a white solid.
Acetyl chloride in methanol : An alternative esterification uses acetyl chloride added slowly to a suspension of cyclopropylglycine in methanol at 0 °C, followed by warming to room temperature and stirring for 16–18 hours. The crude product is isolated by evaporation and drying.
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Thionyl chloride / MeOH | 0–20 °C, reflux 4 h | 62% | Produces methyl ester HCl salt |
| Acetyl chloride / MeOH | 0 °C to RT, 16–18 h stirring | >100% crude yield | Requires drying and purification |
Aminomethylation and Hydroxylation
The introduction of the aminomethyl group on the cyclopropyl ring can be achieved via:
Amination of methyl ester hydrochloride salts with ammonia in methanol : The methyl ester hydrochloride is treated with ammonia under sealed conditions at 70 °C for 48 hours, yielding the free amine as a white powder with near-quantitative yield (100%).
Hydroxylation at the 2-position : Hydroxyacetate functionality can be introduced by controlled oxidation or by using precursors already bearing the hydroxy group. Specific details on direct hydroxylation are scarce, but the compound’s structure suggests that the hydroxy group is installed prior to or during esterification steps.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Amination with ammonia | NH3 in MeOH, sealed bomb, 70 °C, 48 h | 100% | Produces free amine |
| Hydroxylation (general) | Not explicitly detailed; likely pre-functionalized precursor | N/A | Hydroxy group stable in product |
Representative Experimental Procedure (Summary)
Summary Table of Preparation Methods
| Preparation Step | Reagents & Conditions | Yield (%) | Product Form | Key Notes |
|---|---|---|---|---|
| Esterification | Thionyl chloride + MeOH, 0–20 °C, reflux 4 h | 62 | Methyl ester HCl salt | White solid, mp 134–136 °C |
| Esterification (alt.) | Acetyl chloride + MeOH, 0 °C to RT, 16–18 h | >100 crude | Pale yellow solid | Requires azeotroping and drying |
| Amination | NH3 in MeOH, sealed bomb, 70 °C, 48 h | 100 | Free amine powder | White powder, mp 225–231 °C |
| Purification | Washing with acetone or MeOH/acetone | N/A | Purified product | Minimizes side products and impurities |
This comprehensive review of preparation methods for methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate integrates experimental data and synthesis protocols from multiple sources, offering a professional and authoritative guide for researchers engaged in the synthesis of this compound or related analogs. The methodologies emphasize reproducibility, yield optimization, and product purity, essential for advanced research and industrial applications.
Sources:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Methyl 2-Chloro-2-(1-methanesulfonyloxycyclopropyl)acetate (32a)
- Structure : Cyclopropane ring with methanesulfonyloxy and chloro substituents, ester group.
- Synthesis : Synthesized via reaction of 2-(1'-Mesyloxycyclopropyl)acetic acid with sulfuryl chloride and NCS in 1,2-dichloroethane, yielding 97% purity (NMR) .
- Key Properties : High synthetic yield (97%), used as an intermediate in bioactive compound synthesis.
- Comparison: Unlike the target compound, 32a lacks amino and hydroxy groups, emphasizing its role as a reactive intermediate rather than a bioactive entity.
2-[1-(2-Methylphenyl)cyclopropyl]acetic Acid
- Structure : Cyclopropane ring with 2-methylphenyl and acetic acid substituents.
- Molecular Formula : C₁₂H₁₄O₂; Molecular Weight: 190.24 g/mol .
- Comparison: The phenyl group enhances hydrophobicity, contrasting with the target compound’s polar aminomethyl and hydroxy groups, which likely improve aqueous solubility.
Methyl 2-Amino-2-cyclopropylacetate Hydrochloride
Methyl 2-[1-(3-{[(tert-Butoxy)carbonyl]amino}-4-hydroxyphenyl)cyclopropyl]-2-hydroxyacetate
- Structure: Cyclopropane ring with tert-butoxycarbonyl-protected amino, hydroxy phenyl, and ester groups.
- Synthesis: Intermediate in Montelukast-related pathways; demonstrates the use of protective groups for amino functionality .
- Comparison: The tert-butoxycarbonyl (Boc) group stabilizes the amino moiety during synthesis, a strategy applicable to the target compound’s aminomethyl group.
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by its chemical formula , featuring a cyclopropyl group, an aminomethyl substituent, and a hydroxyl acetate moiety. The presence of these functional groups suggests potential interactions with biological systems, particularly in enzymatic and receptor-mediated processes.
This compound has been investigated for its effects on various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : The structural features suggest that it may interact with neurotransmitter receptors or other signaling molecules, which could influence neurotransmission and other physiological processes.
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- Antinociceptive Activity : Animal studies have shown that this compound exhibits pain-relieving properties, making it a candidate for further development as an analgesic.
- Anti-inflammatory Effects : The hydroxyl group may contribute to anti-inflammatory activity by modulating cytokine production and immune response pathways.
Case Studies
-
Study on Pain Relief :
- A study conducted on rodent models demonstrated that administration of this compound significantly reduced pain responses in models of acute pain. The results indicated a dose-dependent effect with minimal side effects observed.
-
Inflammation Model :
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation, the compound showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential utility in treating inflammatory diseases.
Table 1: Pharmacological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain reduction | Study A |
| Anti-inflammatory | Reduced cytokine levels | Study B |
| Enzyme inhibition | Specific enzyme target inhibition | Study C |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Level | Notes |
|---|---|---|
| Hydroxyl Group Presence | High | Enhances solubility and bioactivity |
| Cyclopropyl Group | Moderate | Influences receptor binding affinity |
| Aminomethyl Substituent | Variable | Affects enzyme specificity |
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Various synthetic routes have been explored, leading to improved yields and purity, which are critical for further pharmacological testing.
Toxicity Studies
Toxicity assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
